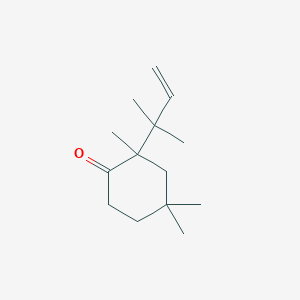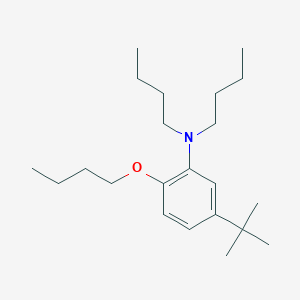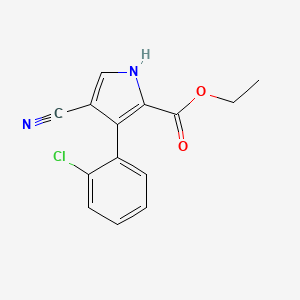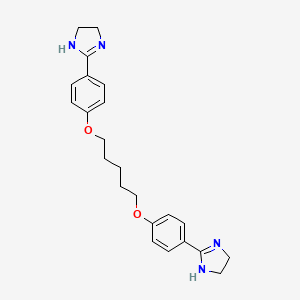![molecular formula C7H18NO3P B14419235 Phosphonic acid, [(ethylamino)methyl]-, diethyl ester CAS No. 81484-81-3](/img/structure/B14419235.png)
Phosphonic acid, [(ethylamino)methyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [(ethylamino)methyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to an ethylamino methyl group and two ethyl ester groups. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(ethylamino)methyl]-, diethyl ester typically involves a two-step process known as the Mannich reaction. The first step involves the reaction of formaldehyde with diethylamine to form a hydroxymethylamine intermediate. This intermediate is then reacted with diethyl phosphite to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis techniques to enhance reaction efficiency and yield. For example, the microwave-assisted alkylation of phosphonic ester-acid derivatives with haloalkanes in the presence of triethylamine under solvent-free conditions has been reported to be effective .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [(ethylamino)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation, formaldehyde for Mannich reactions, and various alkyl halides for substitution reactions. Reaction conditions often involve the use of microwave irradiation to accelerate the reactions .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phosphonic acid, [(ethylamino)methyl]-, diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to amino acids makes it useful in studying enzyme interactions and protein synthesis.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [(ethylamino)methyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, making it effective in chelation and catalysis. The compound’s ability to mimic phosphate groups allows it to interfere with biological processes that involve phosphorylation .
Comparación Con Compuestos Similares
Similar Compounds
Glyphosate: A widely used herbicide that also contains a phosphonic acid group.
Ethephon: A plant growth regulator with a similar phosphonic acid structure.
Bisphosphonates: Drugs used to treat osteoporosis, characterized by the presence of two phosphonic acid groups.
Uniqueness
Phosphonic acid, [(ethylamino)methyl]-, diethyl ester is unique due to its specific combination of an ethylamino methyl group and two ethyl ester groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and stability .
Propiedades
Número CAS |
81484-81-3 |
|---|---|
Fórmula molecular |
C7H18NO3P |
Peso molecular |
195.20 g/mol |
Nombre IUPAC |
N-(diethoxyphosphorylmethyl)ethanamine |
InChI |
InChI=1S/C7H18NO3P/c1-4-8-7-12(9,10-5-2)11-6-3/h8H,4-7H2,1-3H3 |
Clave InChI |
KXBMDHMMXSPSAK-UHFFFAOYSA-N |
SMILES canónico |
CCNCP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Dimethylamino)propoxy]phenol](/img/structure/B14419154.png)
![{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14419158.png)





![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)



